2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine
Overview
Description
“2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine” is a complex organic compound. It is related to a class of compounds known as benzimidazolones . Benzimidazolones are prevalent in pharmaceuticals and have been found to exhibit a variety of pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel compounds were synthesized by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one in the presence of Ti(OiPr)4 and NaBH3CN . Further alkylation using different alkyl/aryl halides in the presence of NaH in DMF gave a series of novel compounds .Future Directions
The future directions for research on “2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine” could include further exploration of its synthesis, chemical reactions, and potential pharmacological activities. Given the antimicrobial activity of related compounds , it may be worthwhile to investigate the potential of “this compound” as an antimicrobial agent.
Mechanism of Action
Target of Action
Similar compounds have been found to target theserine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth and survival .
Mode of Action
Related compounds have been found to interact with their targets by binding to them and promoting activation of the kinase by phosphorylation . This leads to a series of downstream effects that promote cell proliferation and survival .
Biochemical Pathways
The compound is likely involved in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface . Activated PI3K then produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3), which promotes the activation of the kinase .
Pharmacokinetics
Similar compounds have been found to be highly soluble in water and other polar solvents , which could potentially impact their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is likely to promote cell proliferation and survival . This is achieved through the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .
Action Environment
The compound’s solubility in water and other polar solvents suggests that it may be influenced by the polarity of its environment.
Biochemical Analysis
Biochemical Properties
It is known that pyridinyl compounds can interact with various enzymes, proteins, and other biomolecules The nature of these interactions depends on the specific structure and properties of the compound
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine at different dosages in animal models have not been reported in the literature . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Properties
IUPAC Name |
2-(1-pyridin-4-ylpiperidin-4-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c13-6-1-11-4-9-15(10-5-11)12-2-7-14-8-3-12/h2-3,7-8,11H,1,4-6,9-10,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDLIABIZYDUHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCN)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101285018 | |
Record name | 1-(4-Pyridinyl)-4-piperidineethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101285018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625438-12-2 | |
Record name | 1-(4-Pyridinyl)-4-piperidineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625438-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Pyridinyl)-4-piperidineethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101285018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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